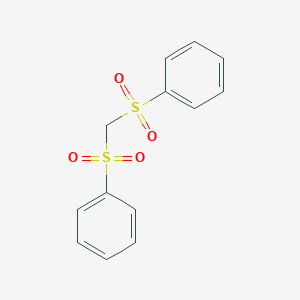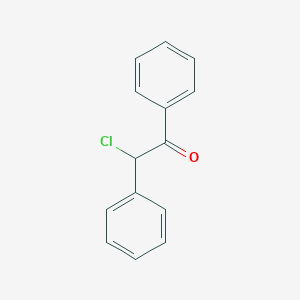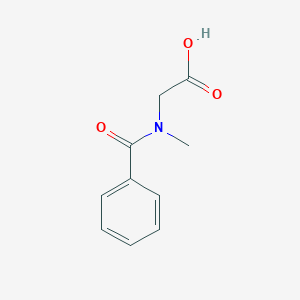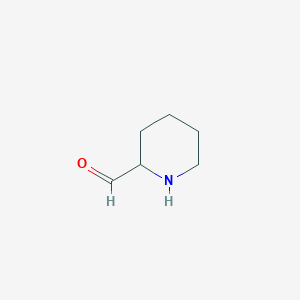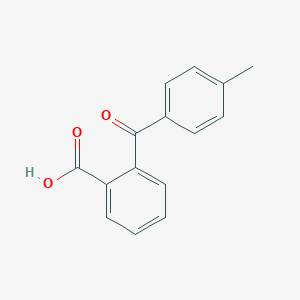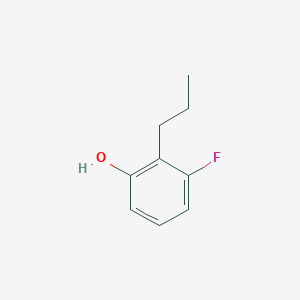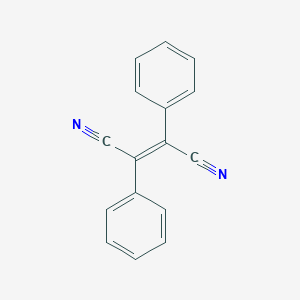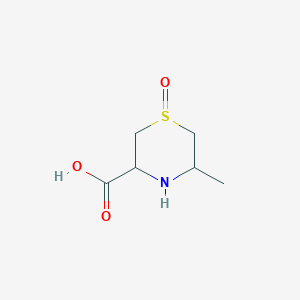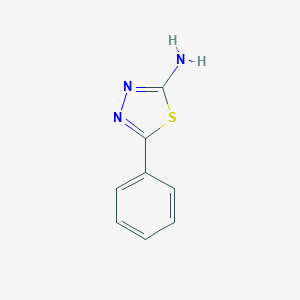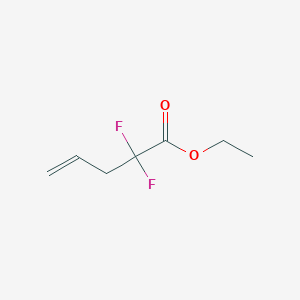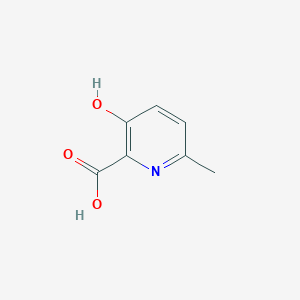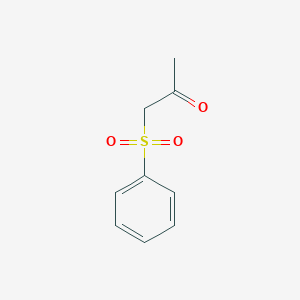
4-(氨甲基)-1,3-噻唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with an aminomethyl group at the 4-position and an amine group at the 2-position
科学研究应用
4-(Aminomethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
Target of Action
Similar compounds have been found to exhibit antimicrobial properties . Therefore, it’s plausible that this compound may also target bacterial cells or specific enzymes within these cells.
Mode of Action
It’s suggested that similar compounds may interact with their targets by perturbing the bacterial membrane or inhibiting key enzymes . This interaction could potentially lead to the disruption of essential cellular processes, resulting in the death of the bacterial cells.
Biochemical Pathways
It’s plausible that this compound may interfere with the synthesis of key bacterial proteins or other essential cellular components . The downstream effects of this interference could include the disruption of cellular integrity and function, leading to cell death.
Pharmacokinetics
A related compound was found to have rapid absorption and a long elimination half-life . These properties could potentially influence the bioavailability of 4-(Aminomethyl)-1,3-thiazol-2-amine, affecting its efficacy and duration of action.
Result of Action
Based on the potential antimicrobial properties of this compound, it’s plausible that its action could result in the disruption of bacterial cell integrity and function, leading to cell death .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the aminomethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a thiourea and a halomethyl ketone can be cyclized to form the thiazole ring. Subsequent functionalization can introduce the aminomethyl group.
Industrial Production Methods
Industrial production of 4-(Aminomethyl)-1,3-thiazol-2-amine may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(Aminomethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the thiazole ring or the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
相似化合物的比较
Similar Compounds
4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but a different aromatic ring structure.
4-(Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound features a methoxyphenyl group and a dimethylaniline moiety.
Uniqueness
4-(Aminomethyl)-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing molecules with specific biological activities.
属性
IUPAC Name |
4-(aminomethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c5-1-3-2-8-4(6)7-3/h2H,1,5H2,(H2,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYHVVSEWSUNAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625491 |
Source


|
| Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197893-32-6 |
Source


|
| Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
